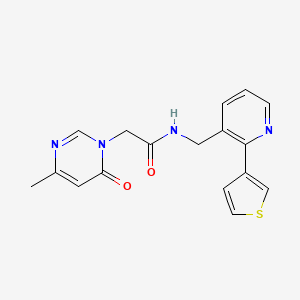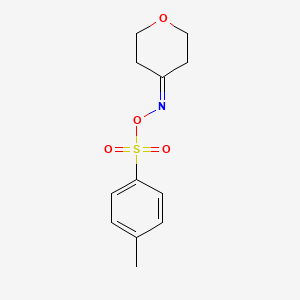![molecular formula C17H16N6 B3014414 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 890616-46-3](/img/structure/B3014414.png)
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by the presence of a triazolopyrimidine ring, which is a nitrogen-containing heterocyclic ring . They play an essential role in various scientific domains, including chemical, biological, and pharmacological fields .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For instance, one method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” consists of a triazolopyrimidine ring attached to a phenyl group and a dimethylpyrazolyl group . The exact molecular weight of this compound is 290.32 g/mol .Chemical Reactions Analysis
The triazolopyrimidine ring is known for its reactivity . Depending on the choice of substituents, the triazolopyrimidine ring can exhibit different reactivities . For example, it has been proposed as a possible surrogate of the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 290.32 g/mol . The compound has a topological polar surface area of 60.9 Ų and a complexity of 385 .Applications De Recherche Scientifique
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- New pyrazole derivatives synthesized from active methylene compounds showed promise against microbial pathogens. Further investigations are warranted .
- Research Findings :
- Compound 14 displayed dual activity against cancer cells and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells .
CDK2 Inhibition for Cancer Treatment
Antitrypanosomal Activity
Tubulin Polymerization Inhibition
Antimicrobial Properties
Cell Cycle Alteration and Apoptosis Induction
Thioglycoside Derivatives
Orientations Futures
The future directions for the study of “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a promising area of research .
Mécanisme D'action
Target of Action
The primary target of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to cause cell cycle arrest and induce apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2, disrupting the cell cycle and leading to cell death .
Propriétés
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHTWPXZXCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)